molecular formula C5H7NOS B6154206 dimethyl-1,2-oxazole-4-thiol CAS No. 2229171-54-2

dimethyl-1,2-oxazole-4-thiol

Cat. No.: B6154206
CAS No.: 2229171-54-2
M. Wt: 129.2
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Description

Dimethyl-1,2-oxazole-4-thiol is a heterocyclic compound containing an oxazole ring with two methyl groups and a thiol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-1,2-oxazole-4-thiol can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature and involves the inversion of stereochemistry . Another method includes the use of manganese dioxide as a heterogeneous reagent in flow processes, which allows for the oxidative aromatization of oxazolines to oxazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and scalable reagents like manganese dioxide can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,2-oxazole-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding oxazolines.

    Substitution: The methyl groups and thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for the oxidation of the thiol group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Oxazolines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Dimethyl-1,2-oxazole-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl-1,2-oxazole-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The oxazole ring can interact with nucleic acids or proteins through hydrogen bonding and π-π stacking interactions, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Contains a benzene ring fused to an oxazole ring.

    Imidazole: Contains two nitrogen atoms in a five-membered ring.

    Thiazole: Contains a sulfur atom and a nitrogen atom in a five-membered ring.

Uniqueness

Dimethyl-1,2-oxazole-4-thiol is unique due to the presence of both methyl groups and a thiol group, which confer distinct chemical reactivity and biological activity compared to other oxazole derivatives .

Properties

CAS No.

2229171-54-2

Molecular Formula

C5H7NOS

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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